molecular formula C33H34N2O6 B12793344 2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate CAS No. 70400-78-1

2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate

Cat. No.: B12793344
CAS No.: 70400-78-1
M. Wt: 554.6 g/mol
InChI Key: BFWMMRHBHRTHRY-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl with 4-methoxyphenylmethanone in the presence of acrolein and trifluoroethanol. The reaction is stirred at 40°C for three hours, and the progress is monitored by thin-layer chromatography (TLC) using a solvent system of ethyl acetate and hexane in a 1:2 ratio .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate involves its interaction with molecular targets such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). It inhibits the efflux pumps responsible for multidrug resistance, thereby increasing the intracellular concentration of chemotherapeutic agents and enhancing their efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido(2,1-a)isoquinolin-2-yl benzoate is unique due to its specific structure, which allows it to effectively inhibit P-glycoprotein and multidrug resistance-associated proteins. This makes it a promising candidate for overcoming multidrug resistance in cancer therapy .

Properties

CAS No.

70400-78-1

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

[2-(6,7-dimethoxyisoquinolin-1-yl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-yl] benzoate

InChI

InChI=1S/C33H34N2O6/c1-37-27-16-22-10-13-34-31(25(22)19-30(27)40-4)33(41-32(36)21-8-6-5-7-9-21)12-15-35-14-11-23-17-28(38-2)29(39-3)18-24(23)26(35)20-33/h5-10,13,16-19,26H,11-12,14-15,20H2,1-4H3

InChI Key

BFWMMRHBHRTHRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC(CCN3CCC2=C1)(C4=NC=CC5=CC(=C(C=C54)OC)OC)OC(=O)C6=CC=CC=C6)OC

Origin of Product

United States

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